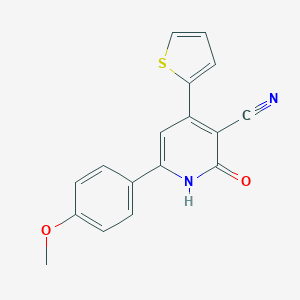![molecular formula C25H26N4O4 B292106 Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292106.png)
Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate, also known as DMPT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMPT is a member of the triazolopyrimidine family of compounds, and its unique structure has led to investigations into its potential uses in various fields, including medicine, agriculture, and environmental science.
作用機序
The exact mechanism of action of Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism. Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been shown to have various biochemical and physiological effects in the body. In animal studies, Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been shown to improve glucose and lipid metabolism, reduce inflammation, and increase insulin sensitivity. Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has also been shown to improve feed efficiency and growth rates in livestock. However, more research is needed to fully understand the effects of Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate in humans.
実験室実験の利点と制限
Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has several advantages for use in lab experiments. Its unique structure and potential applications make it a promising candidate for investigations into various scientific fields. Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are some limitations to the use of Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate in lab experiments. Its effects in humans are not fully understood, and more research is needed to determine its safety and efficacy. Additionally, Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is a synthetic compound, which may limit its use in certain fields, such as environmental science.
将来の方向性
There are several potential future directions for research on Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate. In medicine, Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate could be further investigated for its potential as a pain medication or anti-inflammatory agent. In agriculture, Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate could be used to improve feed efficiency and growth rates in livestock, which could have economic and environmental benefits. In environmental science, Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate could be used as a tool for monitoring water quality, which could help to prevent the spread of waterborne diseases. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate in humans.
In conclusion, Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is a synthetic compound with potential applications in various scientific fields. Its unique structure and potential uses make it a promising candidate for further investigation. While more research is needed to fully understand its effects in humans, Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has the potential to make significant contributions to medicine, agriculture, and environmental science.
合成法
Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate can be synthesized through a multi-step process that involves the reaction of various reagents. The most commonly used method involves the reaction of 7-methyl-1,5-dihydro-1,2,4-triazolo[4,3-a]pyrimidine-5,6-dicarboxylic acid diethyl ester with p-toluidine and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization or chromatography.
科学的研究の応用
Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been investigated for its potential applications in various scientific fields, including medicine, agriculture, and environmental science. In medicine, Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications. In agriculture, Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been used as a feed additive for livestock, as it has been shown to improve feed efficiency and growth rates. In environmental science, Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been investigated as a potential tool for monitoring water quality, as it can be used as a marker for fecal contamination.
特性
分子式 |
C25H26N4O4 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate |
InChI |
InChI=1S/C25H26N4O4/c1-5-32-23(30)20-17(4)26-25-28(21(20)18-10-8-7-9-11-18)22(24(31)33-6-2)27-29(25)19-14-12-16(3)13-15-19/h7-15,21H,5-6H2,1-4H3 |
InChIキー |
CPAJPJGFKGKVHJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=NN2C4=CC=C(C=C4)C)C(=O)OCC)C |
正規SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=NN2C4=CC=C(C=C4)C)C(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-piperidinoacetamide](/img/structure/B292025.png)
![2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide](/img/structure/B292026.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide](/img/structure/B292029.png)
![7-amino-9-(4-fluorophenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292030.png)
![7-amino-6-oxo-9-(3,4,5-trimethoxyphenyl)-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292031.png)
![7-amino-6-oxo-9-(2-thienyl)-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292032.png)
![2-[[3-(ethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B292036.png)
![1-(4-chlorophenyl)-2-[[4-ethyl-5-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B292037.png)
![Ethyl 8-[(4-phenyl-1-piperazinyl)acetyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide](/img/structure/B292039.png)
![3-[(4-chlorophenyl)methylsulfanyl]-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B292042.png)
![9-Morpholin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B292044.png)

![Ethyl 5-phenyl-3-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B292047.png)